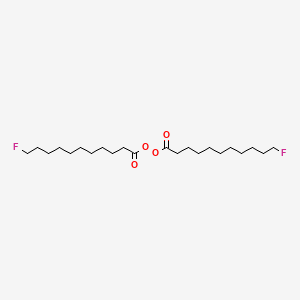
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is a synthetic organic compound characterized by the presence of fluorine atoms and peroxoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate typically involves the reaction of 11-fluoroundecanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxoate compound. The reaction can be represented as follows:
11-Fluoroundecanoic acid+Hydrogen peroxide→11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher fluorinated compounds, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate involves its interaction with molecular targets through its fluorine and peroxoate groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or inhibition of specific enzymes. The molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-Chloroundecanoyl 11-chloroundecaneperoxoate
- 11-Bromoundecanoyl 11-bromoundecaneperoxoate
- 11-Iodoundecanoyl 11-iodoundecaneperoxoate
Uniqueness
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its chlorinated, brominated, or iodinated counterparts.
Propriétés
Numéro CAS |
114333-30-1 |
|---|---|
Formule moléculaire |
C22H40F2O4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
11-fluoroundecanoyl 11-fluoroundecaneperoxoate |
InChI |
InChI=1S/C22H40F2O4/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24/h1-20H2 |
Clé InChI |
PWMNRJMBSRKALB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCF)CCCCC(=O)OOC(=O)CCCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


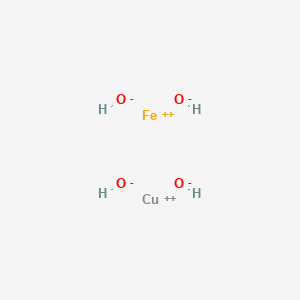
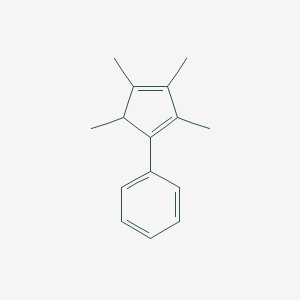
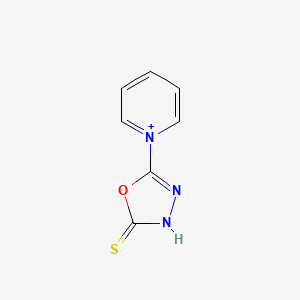
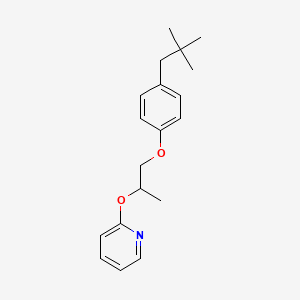
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
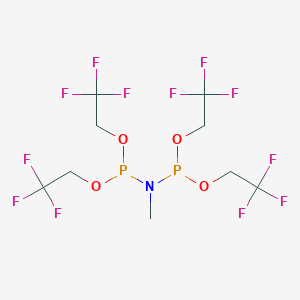
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

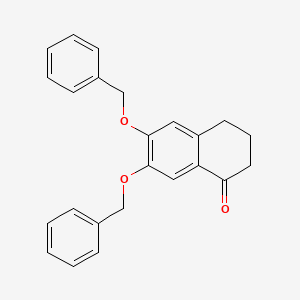
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
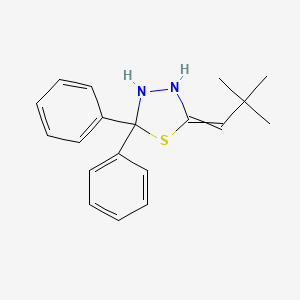
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
